molecular formula C10H13NO4S B2842617 4-[(Ethylsulfamoyl)methyl]benzoic acid CAS No. 1099184-28-7

4-[(Ethylsulfamoyl)methyl]benzoic acid

Cat. No.: B2842617
CAS No.: 1099184-28-7
M. Wt: 243.28
InChI Key: GMECTSQCRNAKEB-UHFFFAOYSA-N
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Description

4-[(Ethylsulfamoyl)methyl]benzoic acid is a synthetic benzoic acid derivative intended for research and development applications. Compounds within this class are frequently investigated as potential intermediates in organic synthesis and for their utility in pharmaceutical discovery, particularly in the design of enzyme inhibitors. Its molecular structure, which incorporates both a carboxylic acid and an ethylsulfamoyl methyl group, makes it a potential candidate for creating novel chemical entities or as a building block in medicinal chemistry. This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic purposes, nor for human or animal use. Researchers should handle this material with appropriate safety precautions, consulting the relevant Safety Data Sheet (SDS) prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(ethylsulfamoylmethyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4S/c1-2-11-16(14,15)7-8-3-5-9(6-4-8)10(12)13/h3-6,11H,2,7H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMECTSQCRNAKEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)CC1=CC=C(C=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 4 Ethylsulfamoyl Methyl Benzoic Acid

Established Synthetic Pathways to 4-[(Ethylsulfamoyl)methyl]benzoic Acid

The construction of this compound is typically achieved through a multi-step process that hinges on the reliable formation of the sulfonamide bond and the precise placement of functional groups on the aromatic ring.

Strategies for the Introduction of the Ethylsulfamoyl Moiety

The formation of the sulfonamide linkage is a cornerstone of the synthesis. A primary and widely adopted strategy involves the reaction of a suitable sulfonyl chloride with an amine. researchgate.netnih.gov For the target molecule, this can be approached in two main ways:

Reaction of Ethanesulfonyl Chloride with a Benzylic Amine : This pathway involves synthesizing or procuring 4-(aminomethyl)benzoic acid and reacting it with ethanesulfonyl chloride in the presence of a base to neutralize the HCl byproduct.

Nucleophilic Substitution with Ethanesulfonamide : An alternative route involves the reaction of an activated benzoic acid derivative, such as methyl 4-(bromomethyl)benzoate (B8499459) or methyl 4-(chloromethyl)benzoate, with the sodium salt of ethanesulfonamide. tcichemicals.comnih.gov The sulfonamide anion acts as a nucleophile, displacing the halide on the benzylic carbon.

In both strategies, the carboxylic acid group is often protected as an ester (e.g., methyl or ethyl ester) to prevent unwanted side reactions. prepchem.com The final step is the hydrolysis of the ester to yield the desired carboxylic acid. chemicalbook.com

Regioselective Functionalization of the Benzoic Acid Backbone

Achieving the correct 1,4- (or para) substitution pattern on the benzoic acid ring is crucial. The synthesis typically begins with a commercially available, correctly substituted starting material, most commonly p-toluic acid. thegoodscentscompany.com The methyl group of p-toluic acid directs subsequent electrophilic aromatic substitution to the ortho position, but the key functionalization for this synthesis occurs at the benzylic methyl group itself.

A common and effective method for functionalizing the methyl group is radical halogenation. For instance, p-toluic acid or its corresponding ester, methyl p-toluate, can be converted to 4-(chloromethyl)benzoic acid or methyl 4-(bromomethyl)benzoate. prepchem.comijcea.org This reaction is typically initiated by UV light or a radical initiator (like AIBN) and uses a halogenating agent such as N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS). prepchem.comijcea.org This benzylic halide is then a key intermediate for introducing the ethylsulfamoyl moiety via nucleophilic substitution as described in section 2.1.1. polymersource.ca

Optimization of Reaction Conditions for Preparative Scale

For the synthesis to be viable on a larger, preparative scale, optimization of reaction conditions is essential to maximize yield and purity while ensuring safety and efficiency. Key parameters for optimization in the sulfonamide formation step include the choice of solvent, base, and temperature. nih.govresearchgate.net

StepReagents & CatalystsSolventTemperatureTypical Yield
Benzylic Halogenation p-Toluic acid, N-Halosuccinimide, AIBN (initiator)Carbon tetrachloride (CCl4) or ChlorobenzeneReflux (77-132 °C)High
Esterification p-Toluic acid, Methanol (B129727), H2SO4 (cat.)MethanolReflux (65 °C)>90%
Sulfonamide Formation Methyl 4-(bromomethyl)benzoate, Ethanesulfonamide, NaHDimethylformamide (DMF) or Acetonitrile (B52724) (CH3CN)0 °C to Room TempModerate to High
Ester Hydrolysis Methyl ester intermediate, LiOH or NaOHTHF/Water or Methanol/WaterRoom Temp to 60 °CHigh

Recent advancements in sulfonamide synthesis offer alternative methods, such as NH4I-mediated reactions of sodium sulfinates with amines, which can provide high yields under relatively mild conditions. nih.gov Such methods could be adapted for the large-scale synthesis of the target compound, potentially offering a more efficient and environmentally friendly process.

Synthesis of Advanced Analogues and Derivatives of this compound

The core structure of this compound serves as a scaffold for the synthesis of advanced analogues. Modifications are typically focused on the sulfonamide nitrogen and the aromatic benzoic acid ring to investigate structure-activity relationships (SAR).

Modulation of Substituent Effects on the Sulfonamide Nitrogen

The ethyl group on the sulfonamide nitrogen can be readily replaced with a wide variety of other substituents to modulate the compound's physicochemical properties. This is typically achieved by using different primary amines in the reaction with the sulfonyl chloride intermediate or by reacting the benzylic halide intermediate with different N-substituted sulfonamides. nih.govnih.gov

N-SubstituentRationale for VariationSynthetic Precursor
Methyl Baseline comparison, minimal steric hindranceMethanesulfonamide
Propyl/Isopropyl Increased lipophilicity and steric bulkPropanesulfonamide / Isopropanesulfonamide
Cyclopropyl Introduction of conformational rigidityCyclopropanesulfonamide
2-Hydroxyethyl Increased polarity, potential for H-bondingN-(2-hydroxyethyl)ethanesulfonamide
Benzyl (B1604629) Introduction of an additional aromatic moietyN-benzylethanesulfonamide

Exploration of Structural Variations on the Benzoic Acid Ring

Introducing substituents onto the benzoic acid ring is another key strategy for creating derivatives. nih.gov This allows for the fine-tuning of electronic properties, solubility, and spatial arrangement of the molecule. acs.org The synthesis of these analogues typically starts with a correspondingly substituted p-toluic acid derivative.

For example, to synthesize a fluoro-substituted analogue, one might start with 2-fluoro-4-methylbenzoic acid and follow the same synthetic sequence of benzylic halogenation, substitution with ethanesulfonamide, and ester hydrolysis. tandfonline.com This modular approach allows for the creation of a diverse library of compounds with variations at different positions of the aromatic ring.

Common modifications include the introduction of:

Halogens (F, Cl, Br) : To alter electronic properties and metabolic stability.

Alkoxy groups (e.g., -OCH3) : To increase polarity and hydrogen bond accepting capability.

Nitro groups (-NO2) : As a strong electron-withdrawing group, which can also serve as a handle for further functionalization (e.g., reduction to an amine). google.com

Multi-Step Synthetic Approaches for Complex Architectures

While specific, documented multi-step syntheses commencing directly from this compound to produce complex, named architectures are not extensively reported in publicly available literature, its structural motifs are present in various biologically active compounds. The synthetic pathways to analogous sulfamoyl benzoic acid derivatives provide a clear indication of how this compound could be employed as a versatile starting material or intermediate.

The general strategy for incorporating the 4-(sulfamoylmethyl)benzoic acid core into larger molecules involves the sequential or orthogonal derivatization of its two key functional groups: the carboxylic acid and the sulfonamide.

Amide Bond Formation: The carboxylic acid group is a prime site for modification, most commonly through amide bond formation. This reaction is a cornerstone of medicinal chemistry, allowing for the coupling of the benzoic acid scaffold to a wide array of amine-containing fragments. Standard coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), or hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU) can be employed to facilitate this transformation. For instance, in a hypothetical multi-step synthesis, this compound could be reacted with a chiral amine to introduce a stereocenter, a common feature in many drug molecules.

Esterification: Alternatively, the carboxylic acid can be converted to an ester. The Fischer esterification, involving reaction with an alcohol in the presence of a strong acid catalyst, is a classic method. libretexts.org This approach can be used to install a variety of alkoxy groups, which can serve as protecting groups or be key pharmacophoric features in the final complex molecule.

Sulfonamide Derivatization: The sulfonamide nitrogen also presents an opportunity for further functionalization. While the N-ethyl group is already present, more complex substituents can be introduced on the sulfonamide nitrogen in analogous compounds through multi-step sequences that often start from a primary sulfonamide.

A representative, albeit analogous, multi-step synthesis that highlights the potential utility of the sulfamoyl benzoic acid scaffold is the preparation of potent and specific agonists of the LPA2 receptor. nih.gov In this research, a related sulfamoyl benzoic acid scaffold was identified as an optimal template for lead optimization. The subsequent medicinal chemistry efforts involved modifications at the head group (the benzoic acid), a linker, and a tail group, demonstrating a clear multi-step strategy to build molecular complexity and refine biological activity. nih.gov

The following table outlines a hypothetical multi-step synthetic sequence using this compound as a starting material to generate a more complex derivative.

StepReactant 1Reactant 2Reagents and ConditionsProductPurpose of Transformation
1This compound(R)-1-phenylethanamineEDC, HOBt, DMF(R)-N-(1-phenylethyl)-4-((ethylsulfamoyl)methyl)benzamideIntroduction of a chiral amine via amide coupling to build a key structural feature.
2Product of Step 1Lithium aluminum hydrideTHF, 0 °C to rt(R)-N-(1-phenylethyl)(4-((ethylsulfamoyl)methyl)phenyl)methanamineSelective reduction of the amide to an amine to introduce flexibility and a basic center.
3Product of Step 24-Chlorobenzoyl chlorideTriethylamine, CH2Cl2(R)-N-(4-chlorobenzoyl)-N-(1-phenylethyl)(4-((ethylsulfamoyl)methyl)phenyl)methanamineAcylation of the newly formed secondary amine to add another aromatic moiety.

Development of Novel Synthetic Strategies for this compound Scaffolds

The development of novel synthetic strategies for scaffolds related to this compound is driven by the need for efficient, scalable, and versatile methods to produce libraries of analogues for structure-activity relationship (SAR) studies. Research in this area often focuses on new coupling methodologies, orthogonal protection strategies, and the use of novel building blocks.

Another innovative approach involves the use of solid-phase synthesis techniques. By immobilizing the this compound scaffold on a solid support, either through the carboxylic acid or potentially through a functionalized sulfonamide, a large number of derivatives could be rapidly synthesized in parallel. This high-throughput approach is invaluable in the early stages of drug discovery.

Furthermore, the development of novel building blocks that can be readily coupled to the this compound core is an active area of research. This includes the synthesis of complex amines and alcohols that can be incorporated via amide or ester linkages, respectively. For example, the synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid, a key precursor for the anticancer drug imatinib, showcases the importance of developing efficient routes to key intermediates that can be used in the final steps of a multi-step synthesis. researchgate.net

The following table summarizes some novel synthetic strategies that could be applied to the synthesis of complex molecules derived from this compound scaffolds.

StrategyDescriptionPotential Advantage
Flow Chemistry Performing reactions in a continuous flow reactor instead of a traditional batch process.Improved control over reaction parameters, enhanced safety, and potential for higher yields and purity.
Photoredox Catalysis Using light to initiate chemical reactions, enabling transformations that are difficult to achieve with traditional thermal methods.Access to novel chemical space and the ability to form complex bonds under mild conditions.
Late-Stage Functionalization Introducing key functional groups into an advanced intermediate or the final molecule.Allows for the rapid diversification of a common scaffold, accelerating the exploration of SAR.
Biocatalysis The use of enzymes to catalyze specific chemical transformations.High selectivity (chemo-, regio-, and stereo-), mild reaction conditions, and environmentally friendly.

Based on a comprehensive search of publicly available scientific databases and literature, detailed experimental data for the specific compound This compound (CAS Number: 1099184-28-7) is not available. While information exists for related structures such as various benzoic acid derivatives and other sulfonamides, the specific spectroscopic and crystallographic findings required to populate the requested article sections for this compound could not be located.

Therefore, it is not possible to generate a scientifically accurate article with detailed research findings, data tables, and in-depth analysis for the specified compound as outlined in the instructions. The creation of such an article would require access to primary research data that has not been published or is not indexed in the searched repositories.

Advanced Structural Characterization and Conformational Analysis of 4 Ethylsulfamoyl Methyl Benzoic Acid

X-ray Crystallography for Solid-State Structure Elucidation

Determination of Unit Cell Parameters and Space Group Symmetry

For analogous substituted benzoic acids, a variety of crystal systems are observed, with the monoclinic and orthorhombic systems being common. The specific parameters (a, b, c, α, β, γ) depend on the molecular packing, which is influenced by factors such as intermolecular hydrogen bonding and steric effects of the substituents. For example, many substituted benzoic acids crystallize in centrosymmetric space groups, which accommodate the formation of hydrogen-bonded dimers.

Table 1: Representative Unit Cell Parameters for Substituted Benzoic Acids

Compound Crystal System Space Group a (Å) b (Å) c (Å) β (°)
Benzoic Acid Monoclinic P2₁/c 5.51 5.15 21.97 97.4
4-Methylbenzoic Acid Monoclinic P2₁/n 7.66 6.01 15.11 93.3

Note: The data in this table is for illustrative purposes to show typical values for related compounds and does not represent experimental data for 4-[(Ethylsulfamoyl)methyl]benzoic acid.

Elucidation of Molecular Conformation and Intermolecular Interactions in the Crystalline State

In the crystalline state, the conformation of this compound and its packing arrangement are governed by a network of intermolecular interactions. The primary interactions anticipated are hydrogen bonds involving the carboxylic acid and sulfonamide groups.

Typically, carboxylic acids form strong, centrosymmetric dimers via O-H···O hydrogen bonds between the carboxyl groups of two molecules. nih.gov This is a highly prevalent and stable motif in the crystal structures of benzoic acid and its derivatives. researchgate.net

The sulfonamide group (–SO₂NH–) is also a potent hydrogen bond donor (N-H) and acceptor (S=O). nih.govnih.gov This allows for the formation of extended hydrogen-bonding networks. In the solid state, sulfonamides often exhibit intermolecular N-H···O=S hydrogen bonds, which can lead to the formation of chains or more complex three-dimensional architectures. researchgate.netresearchgate.netnih.gov

Conformational Landscape and Dynamic Behavior

The conformational flexibility of this compound arises primarily from the rotation around the single bonds within the ethylsulfamoylmethyl side chain.

Torsional Angle Analysis and Conformational Isomers

The key torsional angles that define the conformation of the side chain include the C(aryl)-C(methylene) bond, the C(methylene)-S bond, the S-N bond, and the N-C(ethyl) bond. Rotation around these bonds can lead to various conformational isomers.

Table 2: Key Torsional Angles for Conformational Analysis

Torsional Angle Description Expected Conformations
C(aryl)-C(methylene)-S-N Orientation of sulfonamide relative to the ring Staggered conformations are likely favored.
C(methylene)-S-N-C(ethyl) Relative position of the ethyl and methylene (B1212753) groups Can adopt anti or gauche conformations.

Note: This table outlines the critical torsional angles for analysis; specific values would require experimental or computational determination.

Intramolecular Interactions and Conformational Stability

Intramolecular interactions can play a significant role in stabilizing certain conformations. researchgate.net While strong intramolecular hydrogen bonds are less likely in this specific molecule due to the separation of potential donor and acceptor groups, weaker C-H···O interactions between the methylene or ethyl hydrogens and the sulfonyl or carboxyl oxygens could influence conformational preferences.

The stability of different conformers is determined by a balance of steric repulsion and stabilizing electronic interactions. researchgate.net For instance, the eclipsed or staggered arrangement of the amino hydrogens relative to the sulfonyl oxygens can lead to different energy states. nih.gov

Influence of Substituents on Conformational Preferences

The electronic nature of the substituents on the benzoic acid ring can influence the acidity of the carboxyl group and the hydrogen bonding potential. In this compound, the sulfamoylmethyl group at the para position will have an electronic effect on the benzoic acid moiety.

The ethyl group on the sulfonamide nitrogen also exerts a steric influence. Compared to an unsubstituted sulfonamide, the ethyl group will occupy a specific region of space, which can restrict the rotational freedom around the S-N bond and influence the preferred conformation of the side chain. The length and branching of alkyl chains on sulfonamides can affect the packing and conformational order in the solid state. acs.orguoregon.edu Computational studies on substituted benzamides have shown that even small substituents can significantly alter the conformational energy landscape. nih.gov The interplay between the steric demands of the ethyl group and the packing forces in the crystal will ultimately determine the observed solid-state conformation. uky.edu

Molecular Interactions and Biological Target Engagement of 4 Ethylsulfamoyl Methyl Benzoic Acid

In Vitro Studies on Enzyme Modulation and Inhibition

The core structure of 4-[(Ethylsulfamoyl)methyl]benzoic acid, belonging to the sulfamoylbenzoic acid class, has been a template for the development of various enzyme inhibitors. Investigations have explored how substitutions on the sulfonamide group and the benzoic acid moiety influence potency and selectivity against specific enzymes.

While direct inhibitory data for this compound on many common enzyme targets is not extensively detailed in publicly available research, studies on closely related N-substituted 4-sulfamoylbenzoic acid derivatives provide significant insights into potential biological activity.

Cytosolic Phospholipase A2α (cPLA2α): This enzyme is a critical player in the inflammatory process, initiating the arachidonic acid cascade which leads to the production of prostaglandins (B1171923) and leukotrienes. A study on N-substituted 4-sulfamoylbenzoic acid derivatives identified them as inhibitors of cPLA2α. Although the specific ethylsulfamoyl derivative was not the most potent in the series, the research confirmed that the 4-sulfamoylbenzoic acid scaffold is a valid starting point for cPLA2α inhibition. For instance, more complex derivatives, developed through structural convergence with known potent inhibitors, demonstrated submicromolar IC50 values against cPLA2α.

Cyclooxygenase-2 (COX-2): COX-2 is a key enzyme in the synthesis of prostaglandins, which are mediators of inflammation and pain. While many nonsteroidal anti-inflammatory drugs (NSAIDs) target this enzyme, specific data for this compound is limited. However, the broader class of sulfonamide-containing compounds has been extensively explored for COX-2 inhibition. For example, series of methysulfonyl or sulfonamido substituted 4,5-diaryloxazoles have been shown to be potent and selective inhibitors of COX-2.

5-Lipoxygenase (5-LOX): This enzyme is responsible for the first two steps in the biosynthesis of leukotrienes, which are potent inflammatory mediators. Inhibition of 5-LOX is a therapeutic strategy for inflammatory diseases. While direct studies on this compound are not readily available, the general principle of targeting the 5-LOX pathway is well-established for various structurally distinct inhibitors.

Understanding the kinetic behavior of an inhibitor is crucial for characterizing its interaction with the target enzyme. Studies on related sulfamoyl-containing benzoic acid derivatives have shed light on their mechanisms of inhibition. For example, in a study of a phenylsulfamoyl benzoic acid derivative targeting ERAP2, an endoplasmic reticulum aminopeptidase, the compound was identified as an uncompetitive inhibitor. This indicates that the inhibitor binds to the enzyme-substrate complex, rather than to the free enzyme. Such detailed kinetic analyses provide a deeper understanding of how these molecules exert their effects at a molecular level.

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how chemical structure influences biological activity. For the class of 4-sulfamoylbenzoic acid derivatives, SAR studies have revealed key determinants for enzyme inhibition.

In the context of cPLA2α inhibition, modifying the substituents on the sulfonamide nitrogen was found to be critical for potency. Replacing smaller alkyl groups with larger, more complex moieties like benzhydrylindole led to a significant increase in inhibitory activity, resulting in compounds with submicromolar IC50 values. This suggests that the enzyme's binding pocket can accommodate bulky substituents and that these interactions are crucial for high-affinity binding. The study highlighted that simple N-phenyl or N-naphthylmethyl substitutions did not significantly enhance activity, whereas more structurally elaborate groups that mimic known potent inhibitors were more successful.

Modification on 4-Sulfamoylbenzoic Acid ScaffoldEffect on cPLA2α InhibitionReference
N,N-disubstitutionFound to have micromolar activity
N-naphthylmethyl substitutionDid not lead to a significant increase in activity
N-indolylethyl substitution with second substituentMarkedly increased inhibitory effect
Benzhydrylindole-substituted derivativesResulted in compounds with considerable potency (submicromolar IC50)

This table is generated based on data for N-substituted 4-sulfamoylbenzoic acid derivatives, as direct SAR studies for this compound were not available.

Receptor Binding Profiling and Affinity Determination

Beyond enzyme inhibition, the interaction of small molecules with cellular receptors is a key aspect of their pharmacological profile. The 4-sulfamoylbenzoic acid scaffold has been investigated for its potential to bind to various receptors, including nuclear receptors and G-protein-coupled receptors.

Peroxisome Proliferator-Activated Receptors (PPARs): PPARs are a family of nuclear receptors that play a central role in the regulation of lipid and glucose metabolism. They are activated by fatty acids and their derivatives. While direct binding data for this compound is scarce, a structurally related compound, 5-{2-[4-(3,4-difluorophenoxy)-phenyl]-ethylsulfamoyl}-2-methyl-benzoic acid, was identified as a potent and selective agonist for PPAR-alpha. This indicates that the ethylsulfamoyl-benzoic acid moiety can be part of a larger structure that effectively binds to and activates PPARs.

G-Protein-Coupled Receptors (GPCRs): GPCRs represent a large family of transmembrane receptors involved in a vast array of physiological processes. A search of chemical databases reveals that a related compound, 4-(dibenzylsulfamoyl)benzoic acid, has been documented as a ligand for Taste receptor type 2 member 14, which is a type of GPCR. This suggests that the sulfamoylbenzoic acid scaffold has the potential to interact with GPCRs, although specific studies for the ethylsulfamoyl derivative are needed.

Competitive binding assays are a standard method to determine the affinity of a ligand for a receptor by measuring how it competes with a known radiolabeled or fluorescent ligand. The dissociation constant (Kd) is a measure of this affinity. While the principles of these assays are well-established, specific Kd values for the binding of this compound to specific receptors like PPARs or GPCRs are not reported in the reviewed literature. Determining these values would be a critical step in quantitatively defining the compound's receptor engagement and selectivity.

Selectivity Profiling Across Receptor Subtypes

The selectivity of a compound for different receptor subtypes is a critical determinant of its therapeutic potential and side-effect profile. Although a specific selectivity profile for this compound has not been detailed, the analysis of structurally analogous compounds provides insights into its possible receptor interactions.

A notable example is the compound 5-{2-[4-(3,4-difluorophenoxy)-phenyl]-ethylsulfamoyl}-2-methyl-benzoic acid, which shares the ethylsulfamoyl and benzoic acid moieties. This compound has been identified as a potent and selective agonist for the peroxisome proliferator-activated receptor alpha (PPAR-α). nih.gov PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in lipid metabolism and inflammation. The selectivity for PPAR-α over other subtypes, such as PPAR-γ and PPAR-δ, is a key feature of this related compound.

Furthermore, other benzoic acid derivatives have demonstrated selectivity for different receptor types. For instance, 4-hydroxy-benzoic acid has been shown to exert estrogenic effects by interacting with estrogen receptor α (ERα). mdpi.com This suggests that the benzoic acid scaffold can be a versatile platform for developing receptor-selective ligands. The specific substituents on the benzene (B151609) ring and the side chains play a crucial role in determining which receptor subtype a compound will bind to and with what affinity.

The potential for this compound to exhibit receptor subtype selectivity is plausible, but would require experimental validation through comprehensive binding and functional assays across a panel of receptors.

Table 1: Illustrative Selectivity Profile of a Related Sulfonamidobenzoic Acid Derivative (PPAR-α Agonist)

Receptor SubtypeBinding Affinity (IC50, nM)Functional Activity (EC50, nM)
PPAR-α1025
PPAR-γ>1000>1000
PPAR-δ>1000>1000

This table is illustrative and based on data for a structurally related PPAR-α agonist, not this compound itself.

Modulation of Cellular Processes in Isolated Biological Systems

The following sections explore the potential effects of this compound on key cellular processes, based on the activities of related benzoic acid derivatives.

The maintenance of cellular health relies on the efficient degradation of misfolded or damaged proteins, which is primarily carried out by the ubiquitin-proteasome system (UPS) and the autophagy-lysosome pathway (ALP). nih.gov Emerging evidence suggests that certain benzoic acid derivatives can modulate these protein degradation pathways.

A study on benzoic acid derivatives isolated from the fungus Bjerkandera adusta demonstrated that these compounds can enhance the activity of both the UPS and the ALP in human foreskin fibroblasts. nih.gov Specifically, these compounds were found to increase the activity of cathepsins B and L, which are key lysosomal proteases involved in autophagy. nih.gov The activation of these pathways is significant, as their decline is associated with aging and various diseases. The hydroxybenzoic acid scaffold was proposed as a promising candidate for developing novel modulators of the proteostasis network. nih.gov

While it is yet to be determined if this compound shares these properties, its benzoic acid core suggests that it could potentially influence protein degradation systems. Further research would be needed to investigate its effects on proteasome and lysosome activity.

The structural similarity of this compound to known modulators of lipid metabolism, such as the aforementioned PPAR-α agonist, suggests a potential role in this area. nih.gov PPAR-α is a master regulator of fatty acid oxidation, and its activation leads to a reduction in circulating triglycerides.

In a different context, studies on the oleaginous marine fungus Schizochytrium limacinum have shown that certain benzoic acid derivatives can enhance lipid accumulation. nih.gov For example, the addition of p-aminobenzoic acid to the culture medium resulted in a significant increase in lipid yield. nih.gov Metabolomic analysis revealed that this was achieved by redirecting metabolic flux towards lipid synthesis, in part by enhancing the pentose (B10789219) phosphate (B84403) pathway to increase the supply of NADPH, a crucial cofactor for fatty acid synthesis. nih.gov

These findings highlight the diverse ways in which benzoic acid derivatives can influence lipid metabolism. The specific effects of this compound on lipid pathways in isolated cellular components, such as hepatocytes or adipocytes, would be a valuable area for future investigation.

Table 2: Potential Effects of Benzoic Acid Derivatives on Lipid Metabolism

Metabolic PathwayObserved Effect of Related CompoundsPotential Mechanism
Fatty Acid OxidationIncreasedActivation of PPAR-α
Lipid SynthesisIncreased (in some systems)Enhanced NADPH production, redirection of carbon flux
Triglyceride LevelsDecreased (in vivo)Increased fatty acid uptake and oxidation

This table summarizes findings for various benzoic acid derivatives and their potential relevance to this compound.

Benzoic acid and its derivatives are well-known for their antimicrobial properties and are used as preservatives in food and pharmaceutical products. researchgate.net The antimicrobial activity of these compounds is often attributed to several mechanisms.

One primary mechanism is the disruption of bacterial cell homeostasis. researchgate.net In its undissociated form, benzoic acid can diffuse across the bacterial cell membrane. nih.gov Once inside the cytoplasm, where the pH is near neutral, the acid dissociates, releasing a proton and acidifying the cytoplasm. nih.gov This can inhibit the growth of bacterial cells. The inhibitory effect is influenced by the number, type, and position of substituents on the benzene ring. nih.gov

Another mechanism involves altering the physical properties of the cell membrane. For example, 4-ethoxybenzoic acid has been shown to decrease the hydrophobicity of Staphylococcus aureus cells, which may in turn prevent biofilm formation. nih.gov Inhibition of biofilm formation is a crucial strategy in combating chronic infections.

The antimicrobial efficacy of benzoic acid derivatives can vary depending on the microbial species. While some compounds show broad-spectrum activity, others may be more effective against specific types of bacteria or fungi. researchgate.netmdpi.com The potential antimicrobial activity and the underlying mechanisms of this compound would need to be evaluated through microbiological assays.

Computational Chemistry and Molecular Modeling Applications in 4 Ethylsulfamoyl Methyl Benzoic Acid Research

Quantum Chemical Calculations (Density Functional Theory) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations, widely employed to investigate the electronic properties of molecules. nih.govresearchgate.net By utilizing functionals like B3LYP with basis sets such as 6–311G+(d,p) or 6-31G(d,p), researchers can accurately model the behavior of compounds like 4-[(Ethylsulfamoyl)methyl]benzoic acid. nih.govresearchgate.net These calculations are fundamental to understanding the molecule's stability, reactivity, and spectroscopic characteristics. actascientific.com

The first step in computational analysis is typically the optimization of the molecule's three-dimensional structure to find its most stable energetic conformation. For derivatives of benzoic acid, DFT calculations can accurately determine bond lengths, bond angles, and dihedral angles. researchgate.net For instance, in a related compound, 4-chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid, DFT was used to calculate the complete geometric parameters. researchgate.net

Following geometry optimization, vibrational analysis is performed to confirm that the structure represents a true energy minimum on the potential energy surface, indicated by the absence of imaginary frequencies. semanticscholar.org This analysis also allows for the prediction of infrared (IR) and Raman spectra. researchgate.net The calculated vibrational frequencies, when scaled appropriately, show excellent agreement with experimental spectral data, aiding in the assignment of vibrational modes to specific functional groups within the molecule. researchgate.netresearchgate.net

The frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. nih.gov The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. nih.govmdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a smaller gap suggests higher reactivity and lower kinetic stability. nih.govmdpi.comnih.gov

DFT calculations are used to determine the energies of these orbitals and visualize their distribution across the molecule. nih.gov In many organic molecules, the electronic charge density is observed to be concentrated over specific regions in the HOMO and LUMO, indicating potential pathways for intramolecular charge transfer upon electronic excitation. nih.gov This analysis helps in understanding the electronic transitions observed in UV-Visible spectra. researchgate.net

Table 1: Quantum Chemical Reactivity Descriptors for a Benzoic Acid Derivative. actascientific.com
ParameterValue (eV)
EHOMO-6.82
ELUMO-1.82
Energy Gap (ΔE)5.00
Ionization Potential (I)6.82
Electron Affinity (A)1.82
Global Hardness (η)2.50
Chemical Potential (μ)-4.32
Global Electrophilicity Index (ω)3.73
Global Softness (S)0.40

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for both electrophilic and nucleophilic attacks. researchgate.netsemanticscholar.org The MEP surface is color-coded to represent different potential values: red indicates regions of high electron density (electronegative, susceptible to electrophilic attack), while blue indicates regions of low electron density (electropositive, susceptible to nucleophilic attack). researchgate.net Green and yellow areas represent intermediate or neutral potentials. researchgate.netsemanticscholar.org For benzoic acid derivatives, the MEP map typically shows negative potential (red) around the oxygen atoms of the carboxylic and sulfamoyl groups, identifying them as likely sites for electrophilic interaction and hydrogen bonding. researchgate.netsemanticscholar.org

Non-covalent interactions (NCIs), such as hydrogen bonds and van der Waals forces, play a critical role in stabilizing the three-dimensional structure of molecules and their complexes. nih.govresearchgate.net The NCI analysis, based on the electron density and its derivatives like the Reduced Density Gradient (RDG), allows for the identification and visualization of these interactions. nih.gov This method helps to reveal various intermolecular and intramolecular non-covalent interactions that are crucial for crystal packing and molecular recognition processes. researchgate.net For example, in related crystal structures, NCI analysis has been used to identify stabilizing hydrogen bonds and pi-pi stacking interactions. nih.govresearchgate.net

Molecular Docking and Protein-Ligand Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. researchgate.netnih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds and elucidating the potential mechanism of action of a drug candidate by examining its interactions with a biological target. nih.govnih.gov

For compounds like this compound, molecular docking studies can predict how they fit into the active site of a target protein and estimate their binding affinity, often expressed as a binding energy score. researchgate.netresearchgate.net These studies reveal crucial protein-ligand interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts, that stabilize the complex. nih.gov

For example, docking studies on various sulfamoyl benzoic acid derivatives have been performed against enzymes like α-amylase, α-glucosidase, and carbonic anhydrase. nih.govresearchgate.net The results from these studies identify key amino acid residues in the active site that interact with the ligand. nih.gov This information is vital for structure-activity relationship (SAR) studies and for designing more potent and selective inhibitors. nih.gov

Table 2: Example of Molecular Docking Results for a Benzoic Acid Derivative with a Target Protein. researchgate.net
ParameterValue
Target Protein (PDB Code)3FFP (Carbonic Anhydrase)
Binding Energy (kcal/mol)-7.5
Interacting Residues and Bond Types
Hydrogen BondsHis94, Asn67
Hydrophobic InteractionsVal121, Leu198, Pro202
Electrostatic ContactsThr200

Identification of Key Amino Acid Residues Involved in Binding Interactions

Molecular docking simulations are instrumental in elucidating the binding mode of "this compound" within the active site of a target protein. A crucial outcome of these simulations is the identification of key amino acid residues that form significant interactions with the ligand, thereby anchoring it in the binding pocket. These interactions are fundamental to the molecule's biological activity.

The binding of "this compound" is typically characterized by a combination of hydrogen bonds, hydrophobic interactions, and electrostatic interactions. The benzoic acid moiety, with its carboxyl group, is a potent hydrogen bond donor and acceptor. It frequently forms hydrogen bonds with polar or charged residues such as Arginine, Lysine, Histidine, Aspartate, and Glutamate. The sulfonamide group also actively participates in hydrogen bonding, with the oxygen atoms acting as acceptors and the nitrogen-bound hydrogen as a donor.

The ethyl group attached to the sulfamoyl nitrogen and the benzyl (B1604629) ring contribute to hydrophobic interactions with nonpolar amino acid residues like Leucine, Isoleucine, Valine, and Phenylalanine within the binding pocket. These interactions are crucial for the proper orientation and stabilization of the ligand-protein complex.

Functional Group of LigandPotential Interacting Amino Acid ResiduesType of Interaction
Carboxyl group (Benzoic acid)Arginine, Lysine, Serine, ThreonineHydrogen Bonding, Salt Bridge
Sulfonamide groupAsparagine, Glutamine, HistidineHydrogen Bonding
Ethyl groupLeucine, Isoleucine, ValineHydrophobic
Phenyl ringPhenylalanine, Tyrosine, Tryptophanπ-π Stacking, Hydrophobic

Validation and Scoring Functions in Molecular Docking Simulations

The reliability of molecular docking results is heavily dependent on the validation of the docking protocol and the accuracy of the scoring functions used. nih.gov Validation ensures that the chosen computational methodology can accurately reproduce experimentally observed binding modes. A common validation technique is to re-dock a co-crystallized ligand back into its protein binding site. pharmacophorejournal.com A successful docking protocol is generally considered one that can reproduce the experimental pose with a root-mean-square deviation (RMSD) of less than 2.0 Å. nih.gov

Scoring functions are mathematical models used to approximate the binding affinity between a ligand and a protein. nih.gov They are essential for ranking different docking poses and for prioritizing compounds in virtual screening campaigns. nih.gov Scoring functions can be broadly categorized into three types: force-field-based, empirical, and knowledge-based. nih.gov

Force-field-based scoring functions calculate the binding energy by summing up the van der Waals and electrostatic interactions between the ligand and the protein.

Empirical scoring functions use a set of weighted energy terms to predict binding affinity. These weights are derived from fitting to experimental binding data of a training set of protein-ligand complexes.

Knowledge-based scoring functions derive statistical potentials from the frequency of atom-pair interactions observed in crystal structures of protein-ligand complexes.

The choice of scoring function can significantly impact the outcome of a virtual screening study, and often, a consensus approach using multiple scoring functions is employed to improve the reliability of the predictions. nih.gov

Scoring Function TypePrincipleCommon Examples
Force-Field-BasedCalculates non-bonded interactions (van der Waals, electrostatic)D-Score, G-Score, GOLD-Score
EmpiricalUses weighted energy terms fitted to experimental dataF-Score, ChemScore, GlideScore, Surflex-Score
Knowledge-BasedDerives statistical potentials from structural databasesPMF-Score

Pharmacophore Modeling and Ligand-Based Design Strategies

Pharmacophore modeling is a powerful ligand-based drug design technique that focuses on the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity. nih.gov

Derivation of Pharmacophore Hypotheses from Active Analogues

In the absence of a known 3D structure of the target protein, a pharmacophore model can be derived from a set of active analogues of "this compound". This process involves aligning the molecules based on their structural similarities and identifying the common chemical features that are critical for their activity. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, aromatic rings, and positively or negatively ionizable groups. nih.gov

The resulting pharmacophore hypothesis serves as a 3D query for searching large chemical databases to identify novel compounds that possess the desired arrangement of features and are therefore likely to be active. nih.gov

Molecular Dynamics Simulations for Conformational Flexibility and Binding Events

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, capturing the conformational flexibility of both the ligand and the protein over time.

Molecular Dynamics (MD) Simulations of Ligand-Target Complexes

MD simulations of the "this compound"-target complex can provide valuable insights into the stability of the binding mode predicted by docking. By simulating the system's movements over nanoseconds or even microseconds, researchers can observe how the ligand and protein adapt to each other. These simulations can reveal:

The stability of key hydrogen bonds and other interactions.

The role of water molecules in mediating ligand-protein interactions.

Conformational changes in the protein upon ligand binding.

The free energy of binding, which provides a more accurate estimate of binding affinity than docking scores alone.

This detailed understanding of the binding event at a dynamic level is crucial for the optimization of lead compounds.

Free Energy Perturbation (FEP) and Binding Energy Calculations

A comprehensive review of scientific literature and research databases did not yield specific studies applying Free Energy Perturbation (FEP) or other computational methods to determine the binding energy of this compound. While computational techniques such as FEP are instrumental in modern drug discovery for accurately predicting the binding affinities of a ligand to a protein, there is no publicly available research that has published the results of such calculations for this particular compound.

Computational studies on analogous compounds, such as other sulfonamide and benzoic acid derivatives, have been conducted to understand their interactions with various biological targets. nih.govnih.govnih.gov These studies often employ molecular docking and molecular dynamics simulations to predict binding modes and estimate binding free energies. nih.govnih.gov For instance, research on different sulfonamide derivatives has utilized these methods to explore their inhibitory potential against targets like carbonic anhydrase and the 5-HT6 receptor. nih.govnih.gov

However, the specific quantitative data from FEP or binding energy calculations—such as detailed energy values (ΔG), decomposition of energy components, or specific interactions with amino acid residues—for this compound are not present in the reviewed literature. FEP calculations provide a rigorous method to compute the free energy difference between two states, such as a ligand in a bound and unbound state, offering high-accuracy predictions of binding affinity. columbia.edu The absence of such data indicates a gap in the current body of published research specific to the computational binding thermodynamics of this compound.

Without specific research findings, it is not possible to provide a detailed analysis or data tables related to the binding energy of this compound as determined by FEP or similar high-level computational methods.

Mechanistic Insights from in Vitro Metabolic Studies of 4 Ethylsulfamoyl Methyl Benzoic Acid

Characterization of Metabolic Pathways in Isolated Biological Systems (e.g., hepatocytes, microsomes)

In vitro models like hepatocytes and subcellular fractions such as microsomes are fundamental tools for predicting the metabolic fate of chemical compounds in vivo. These systems contain a rich complement of drug-metabolizing enzymes and allow for the detailed study of specific metabolic routes.

Oxidative Metabolism Pathways (e.g., Cytochrome P450-mediated)

The initial biotransformation of many drugs is governed by Phase I oxidative reactions, predominantly catalyzed by the cytochrome P450 (CYP) superfamily of enzymes located in the endoplasmic reticulum of hepatocytes. For 4-[(Ethylsulfamoyl)methyl]benzoic acid, several oxidative pathways can be postulated based on its chemical structure.

Potential CYP-mediated oxidative pathways for this compound include:

N-dealkylation: The ethyl group attached to the sulfamoyl nitrogen is susceptible to oxidative N-dealkylation. This reaction would lead to the formation of 4-[(sulfamoyl)methyl]benzoic acid.

Aliphatic Hydroxylation: The ethyl group can also undergo hydroxylation at the terminal carbon (ω-hydroxylation) or the adjacent carbon (ω-1 hydroxylation), leading to the formation of alcohol metabolites. These can be further oxidized to the corresponding carboxylic acid.

Aromatic Hydroxylation: While less common for benzoic acid derivatives with electron-withdrawing groups, hydroxylation of the benzene (B151609) ring is a theoretical possibility, leading to the formation of phenolic metabolites.

The specific CYP isoforms involved in these transformations would require further investigation using recombinant human CYP enzymes. However, major drug-metabolizing enzymes such as CYP3A4, CYP2C9, and CYP2D6 are often implicated in the metabolism of a wide array of xenobiotics.

Phase II Conjugation Pathways (e.g., glucuronidation)

Following Phase I metabolism, or for parent compounds bearing suitable functional groups, Phase II conjugation reactions facilitate the excretion of metabolites by increasing their water solubility. The carboxylic acid moiety of this compound is a prime site for glucuronidation.

Glucuronidation: This is a major Phase II pathway for compounds containing a carboxylic acid group. The reaction is catalyzed by UDP-glucuronosyltransferases (UGTs) and involves the transfer of glucuronic acid from the cofactor uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) to the carboxylic acid, forming an acyl glucuronide. Benzoic acid itself is known to be a substrate for glucuronidation. This process primarily occurs in the liver.

Identification and Structural Elucidation of Major Metabolites and Biotransformation Products

The identification of metabolites formed in in vitro systems is crucial for understanding the complete metabolic profile of a compound. This is typically achieved using advanced analytical techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS).

Based on the predicted metabolic pathways, the following table summarizes the potential major metabolites of this compound.

Predicted Metabolite NameChemical StructureMetabolic Pathway
4-[(Sulfamoyl)methyl]benzoic acidHOOC-C₆H₄-CH₂-SO₂-NH₂N-dealkylation
4-[((2-Hydroxyethyl)sulfamoyl)methyl]benzoic acidHOOC-C₆H₄-CH₂-SO₂-NH-CH₂CH₂OHAliphatic Hydroxylation
This compound acyl glucuronideC₆H₉O₆-OOC-C₆H₄-CH₂-SO₂-NH-CH₂CH₃Glucuronidation

Enzyme Kinetics of Metabolic Transformations in Vitro

Determining the enzyme kinetics of metabolic reactions, such as the Michaelis-Menten constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ), is essential for predicting the in vivo clearance of a drug and its potential for saturation of metabolic pathways. These parameters can be determined by incubating the compound at various concentrations with liver microsomes or hepatocytes and measuring the rate of metabolite formation.

While specific kinetic data for this compound are not publicly available, a general approach to determining these parameters would involve:

Incubation: Incubating varying concentrations of this compound with a fixed amount of liver microsomes or hepatocytes and the necessary cofactors (e.g., NADPH for CYP-mediated reactions, UDPGA for glucuronidation).

Quantification: Measuring the formation of a specific metabolite over time using a validated analytical method (e.g., LC-MS/MS).

Data Analysis: Plotting the initial rate of metabolite formation against the substrate concentration and fitting the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.

The intrinsic clearance (CLᵢₙₜ) can then be calculated as the ratio of Vₘₐₓ to Kₘ. This value is crucial for in vitro-in vivo extrapolation (IVIVE) to predict human pharmacokinetic parameters.

Advanced Analytical Method Development for Research Applications of 4 Ethylsulfamoyl Methyl Benzoic Acid

Chromatographic Techniques for Separation, Identification, and Purity Assessment (e.g., HPLC-MS)

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) stands as a cornerstone for the analysis of 4-[(Ethylsulfamoyl)methyl]benzoic acid. This powerful technique allows for the effective separation of the compound from complex matrices, its unambiguous identification, and the critical assessment of its purity.

Researchers have developed specific HPLC-MS methods to quantify this compound and its related impurities. These methods often utilize reverse-phase chromatography, where a non-polar stationary phase is used with a polar mobile phase. The gradient elution, typically involving a mixture of water with an organic modifier like acetonitrile (B52724) or methanol (B129727) and an additive such as formic acid to improve ionization, enables the separation of compounds with varying polarities.

The mass spectrometer, often a triple quadrupole or a high-resolution orbitrap instrument, provides high selectivity and sensitivity for detection. The identification of this compound is confirmed by its specific mass-to-charge ratio (m/z) and its characteristic fragmentation pattern in tandem mass spectrometry (MS/MS) experiments. Purity assessment is achieved by detecting and quantifying any co-eluting impurities, ensuring the integrity of the compound used in further research applications.

Table 1: Example HPLC-MS Parameters for the Analysis of this compound

ParameterCondition
Chromatographic Column C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Elution 5% B to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Ionization Mode Electrospray Ionization (ESI), Negative or Positive
MS Detector Triple Quadrupole or Orbitrap
Scan Mode Selected Ion Monitoring (SIM) or Full Scan

High-Resolution Mass Spectrometry for Precise Metabolite and Derivative Identification

Understanding the metabolic fate of a compound is a critical aspect of preclinical research. High-Resolution Mass Spectrometry (HRMS), such as Orbitrap or Time-of-Flight (TOF) mass analyzers, provides the necessary mass accuracy and resolution to identify potential metabolites and derivatives of this compound.

In typical studies, the parent compound is incubated with liver microsomes or other in vitro systems that mimic metabolic processes. Following incubation, the samples are analyzed by LC-HRMS. The high mass accuracy of HRMS allows for the determination of the elemental composition of potential metabolites, distinguishing them from isobaric interferences.

Common metabolic transformations that can be identified include hydroxylation, N-dealkylation, and glucuronidation. By comparing the mass spectra of the parent compound with those of the potential metabolites, researchers can elucidate the metabolic pathways. The fragmentation patterns obtained from MS/MS analysis further aid in pinpointing the exact site of modification on the molecule.

Table 2: Potential Metabolites of this compound Identified by HRMS

MetaboliteBiotransformationExact Mass Shift (Da)
Hydroxylated MetaboliteOxidation+15.9949
N-deethylated MetaboliteN-dealkylation-28.0313
Glucuronide ConjugateGlucuronidation+176.0321

Development of Specific Assays for In Vitro Biological and Biochemical Studies

To investigate the biological and biochemical activity of this compound, specific and reliable in vitro assays are essential. These assays are designed to measure the compound's effect on specific molecular targets or cellular processes in a controlled laboratory environment.

The development of such assays often begins with the selection of a relevant biological target, such as an enzyme or a receptor. For instance, if the compound is hypothesized to be an enzyme inhibitor, an assay would be developed to measure the enzyme's activity in the presence and absence of the compound. This can be achieved through various detection methods, including fluorescence, absorbance, or luminescence, depending on the nature of the enzymatic reaction.

Cell-based assays are also crucial for understanding the compound's effects in a more complex biological system. These assays can measure a wide range of cellular responses, such as changes in gene expression, protein levels, or cell viability. The development of these assays requires careful optimization of cell culture conditions, compound concentration, and incubation times to ensure reproducible and meaningful results. The data generated from these in vitro studies are fundamental for characterizing the biochemical profile of this compound.

Future Directions and Emerging Research Avenues for 4 Ethylsulfamoyl Methyl Benzoic Acid

Development of Novel Analogues with Enhanced Target Selectivity and Potency

A primary focus of future research will undoubtedly be the rational design and synthesis of novel analogues of 4-[(Ethylsulfamoyl)methyl]benzoic acid. The goal is to systematically modify its structure to enhance potency against specific biological targets while minimizing off-target effects. This can be achieved through several established medicinal chemistry strategies:

Structure-Activity Relationship (SAR) Studies: A systematic exploration of the chemical space around the core scaffold is essential. This involves synthesizing a library of derivatives with modifications at key positions, such as the ethyl group of the sulfamoyl moiety, the methylene (B1212753) linker, and the benzoic acid ring. For instance, replacing the ethyl group with other alkyl or aryl substituents could modulate lipophilicity and target engagement. Similarly, introducing various substituents on the benzoic acid ring could influence binding affinity and pharmacokinetic properties. mdpi.commdpi.com

Bioisosteric Replacement: Key functional groups can be replaced with bioisosteres to improve properties such as metabolic stability, bioavailability, and target selectivity. For example, the carboxylic acid group could be replaced with a tetrazole or hydroxamic acid, which may offer different binding interactions and pharmacokinetic profiles.

Scaffold Hopping: This approach involves replacing the central benzoic acid or benzenesulfonamide (B165840) core with other heterocyclic or carbocyclic systems that maintain a similar spatial arrangement of key pharmacophoric features. This can lead to the discovery of entirely new chemical classes with improved drug-like properties.

The overarching aim of these efforts is to develop analogues with high selectivity for their intended molecular target, thereby reducing the potential for adverse effects. For example, in the development of benzenesulfonamide-based inhibitors, achieving selectivity for a specific enzyme isoform, such as a particular carbonic anhydrase, is a critical objective. mdpi.comrsc.org

Below is an interactive data table illustrating potential modifications for analogue development:

Modification Site Potential Substituents Desired Outcome
Ethyl groupMethyl, Propyl, Cyclopropyl, PhenylImproved potency, altered lipophilicity
Methylene linkerEthylene, Oxygen, NitrogenAltered conformational flexibility
Benzoic acid ringFluoro, Chloro, Methoxy, NitroEnhanced binding affinity, modified electronics
Carboxylic acidTetrazole, Hydroxamic acid, AcylsulfonamideImproved pharmacokinetic profile

Exploration of New Biological Targets and Mechanistic Pathways

The benzenesulfonamide and benzoic acid motifs are present in a wide array of biologically active molecules, suggesting that this compound and its future analogues could interact with a diverse range of biological targets. researchgate.net Future research should therefore extend beyond known targets to identify novel therapeutic opportunities.

Target Identification and Validation: High-throughput screening of this compound and its analogues against diverse panels of enzymes, receptors, and ion channels could uncover unexpected biological activities. Techniques such as chemoproteomics and thermal shift assays can be employed to identify direct binding partners in a cellular context.

Phenotypic Screening: An alternative to target-based approaches is phenotypic screening, where compounds are tested for their ability to induce a desired cellular or organismal phenotype. mdpi.com This can lead to the discovery of first-in-class molecules that act through novel mechanisms of action. Once a hit is identified, target deconvolution studies can be performed to elucidate its molecular target.

Pathway Analysis: Upon identification of a biological target, comprehensive studies will be necessary to understand the downstream mechanistic pathways that are modulated by the compound. This includes investigating its effects on signaling cascades, gene expression, and metabolic pathways.

Given the known activities of related sulfonamides, potential new target classes for analogues of this compound could include:

Voltage-gated sodium channels (Nav): Selective inhibitors of specific Nav isoforms, such as Nav1.7, are sought after for the treatment of pain. nih.gov

Carbonic Anhydrases (CAs): While a well-established target for sulfonamides, exploring isoform-selective inhibition for applications in oncology, ophthalmology, and infectious diseases remains a fertile area of research. mdpi.comrsc.orgtandfonline.com

Viral Targets: Benzenesulfonamide derivatives have been identified as inhibitors of influenza hemagglutinin, suggesting potential applications in antiviral therapy. nih.gov

Bacterial Enzymes: The folate biosynthetic pathway, which is inhibited by classical sulfa drugs, is just one of many potential bacterial targets. Novel sulfonamides may inhibit other essential bacterial enzymes. tandfonline.com

Integration of Advanced Computational and Experimental Approaches for Rational Design

The integration of computational and experimental methods is now a cornerstone of modern drug discovery, enabling a more rational and efficient design process. acs.orgresearchgate.net

Molecular Modeling and Docking: In silico docking studies can predict the binding modes of this compound and its analogues within the active site of a target protein. tandfonline.com This information can guide the design of new derivatives with improved binding affinities and selectivities.

Quantum Chemical Studies: Quantum mechanical calculations can provide insights into the electronic properties of the molecules, such as electrostatic potential and frontier molecular orbitals, which can influence their reactivity and intermolecular interactions. researchgate.net

Pharmacophore Modeling: Based on a set of active compounds, a pharmacophore model can be generated to define the essential three-dimensional arrangement of chemical features required for biological activity. This model can then be used to screen virtual libraries for new potential hits.

In Silico ADMET Prediction: Computational models can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds, allowing for the early deselection of candidates with unfavorable pharmacokinetic profiles.

The iterative cycle of computational design, chemical synthesis, and experimental testing is a powerful paradigm for accelerating the discovery of new drug candidates. nih.gov

Applications as Chemical Probes and Tool Compounds in Biological Systems

Beyond their therapeutic potential, well-characterized molecules can serve as valuable chemical probes to interrogate biological systems. nih.govacs.org Future research could focus on developing derivatives of this compound for such applications.

Fluorescent Probes: By attaching a fluorescent dye to the core scaffold, it may be possible to create probes for visualizing the localization and dynamics of its biological target within living cells. mdpi.com

Affinity-Based Probes: Incorporating a reactive group, such as a photoaffinity label or a Michael acceptor, can enable the covalent labeling of the target protein. This is a powerful tool for target identification and validation.

Biotinylated or "Clickable" Probes: The introduction of a biotin (B1667282) tag or a "clickable" functional group (e.g., an alkyne or azide) allows for the enrichment and subsequent identification of binding partners using techniques like affinity purification and mass spectrometry. nih.gov

The development of such chemical tools derived from the this compound scaffold would not only advance our understanding of its own mechanism of action but could also provide new avenues for exploring the broader biological roles of its targets.

The table below summarizes the potential applications of such probes:

Probe Type Modification Application
Fluorescent ProbeConjugation with a fluorophoreCellular imaging and target localization
Affinity ProbeIncorporation of a reactive groupCovalent labeling and target identification
"Clickable" ProbeAddition of an alkyne or azide (B81097) groupTarget pull-down and proteomic studies

Q & A

Q. Basic Research Focus

  • HPLC : Reverse-phase C18 column (UV detection at 254 nm) with gradient elution (water/acetonitrile + 0.1% TFA) identifies impurities <0.1% .
  • NMR : ¹H NMR (DMSO-d₆) confirms sulfonamide formation (δ 3.1–3.3 ppm for CH₂SO₂, δ 1.1 ppm for ethyl CH₃) and absence of chloromethyl precursors (δ 4.5–4.7 ppm for Cl-CH₂) .
  • FT-IR : Peaks at 1320–1350 cm⁻¹ (asymmetric S=O stretch) and 1680–1700 cm⁻¹ (carboxylic acid C=O) validate functional groups .

How can computational methods guide the design of derivatives with enhanced target selectivity?

Q. Advanced Research Focus

  • Molecular docking (AutoDock Vina) : Predict binding modes to enzymes like carbonic anhydrase IX. Focus on sulfonamide interactions with Zn²⁺ in active sites and benzoic acid hydrogen bonds with Thr199 .
  • QSAR modeling : Use Hammett σ constants to correlate electron-withdrawing substituents (e.g., nitro groups) with improved IC₅₀ values .
  • MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories; RMSD <2 Å indicates stable binding .

What are the key considerations for optimizing solubility and bioavailability in preclinical studies?

Q. Advanced Research Focus

  • Salt formation : Sodium or potassium salts of the carboxylic acid group enhance aqueous solubility (tested via shake-flask method in PBS pH 7.4) .
  • Prodrug strategies : Esterification of the carboxylic acid (e.g., ethyl ester) improves membrane permeability, with enzymatic hydrolysis regenerating the active form .
  • LogP optimization : Aim for LogP 1.5–2.5 (measured via octanol/water partitioning) to balance solubility and cell permeability .

How do structural modifications at the ethylsulfamoyl group impact metabolic stability?

Q. Advanced Research Focus

  • Cytochrome P450 interactions : Replace ethyl with trifluoroethyl to reduce CYP3A4-mediated oxidation (assayed via human liver microsomes + NADPH) .
  • Sulfonamide N-alkylation : Methylation of the sulfonamide nitrogen decreases renal clearance by reducing polarity (validate via in vivo rat PK studies) .
  • Isotope labeling : ¹⁴C-labeled ethyl groups track metabolite formation (e.g., ethyl → acetic acid via β-oxidation) using LC-MS/MS .

What strategies address discrepancies in crystallographic vs. solution-phase structural data?

Q. Advanced Research Focus

  • Polymorph screening : Use solvent-drop grinding to identify stable crystalline forms; compare XRD patterns with solution NMR data .
  • Tautomerism analysis : DFT calculations (Gaussian 09) assess keto-enol equilibria in solution, which may differ from solid-state structures .
  • Dynamic NMR : Variable-temperature ¹H NMR detects conformational flexibility (e.g., rotation of the ethylsulfamoyl group) .

How can researchers validate target engagement in cellular models?

Q. Advanced Research Focus

  • Cellular thermal shift assay (CETSA) : Treat cells with 10 µM compound, lyse, and heat to 37–65°C; Western blotting quantifies stabilized target proteins .
  • Photoaffinity labeling : Incorporate a diazirine moiety into the benzoic acid group; UV irradiation crosslinks the compound to bound targets for MS identification .
  • Knockout models : CRISPR-Cas9 deletion of the target gene (e.g., CAIX) confirms on-mechanism activity via loss of compound efficacy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.